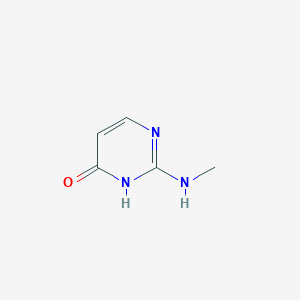aminehydrochloride](/img/structure/B13572584.png)
[(2-Ethylphenyl)methyl](methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylphenyl)methylaminehydrochloride is an organic compound with the molecular formula C10H16ClN. It is commonly used in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylphenyl)methylaminehydrochloride typically involves the reaction of 2-ethylbenzyl chloride with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of (2-Ethylphenyl)methylaminehydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Ethylphenyl)methylaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of respiratory conditions and as a stimulant.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of (2-Ethylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The compound’s action on adrenergic receptors is a key aspect of its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: Shares a similar structure but lacks the ethyl and methyl substitutions.
Amphetamine: Similar in structure but has different pharmacological effects.
Methamphetamine: A more potent stimulant with a similar core structure.
Uniqueness: (2-Ethylphenyl)methylaminehydrochloride is unique due to its specific substitutions, which confer distinct chemical and pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C10H16ClN |
|---|---|
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
1-(2-ethylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H |
InChI-Schlüssel |
YNVSUYUKGDEHPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



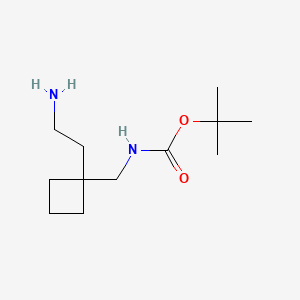

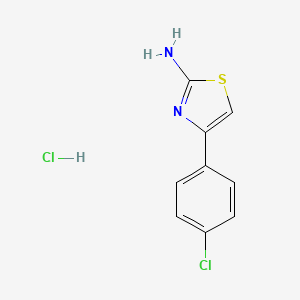
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/structure/B13572513.png)
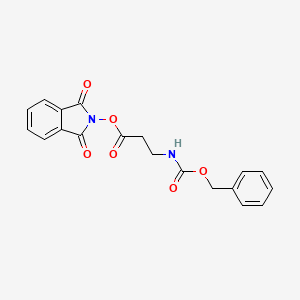
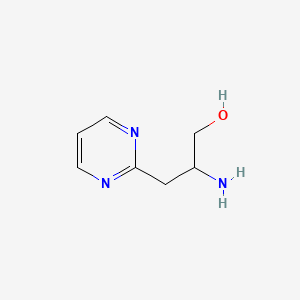

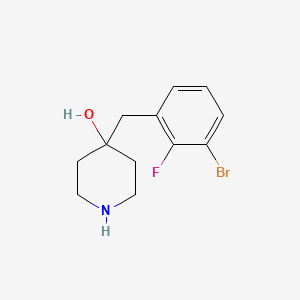
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)

![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

